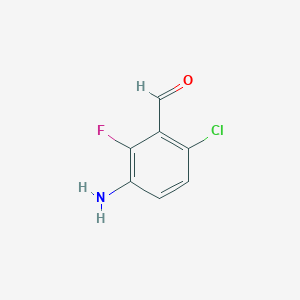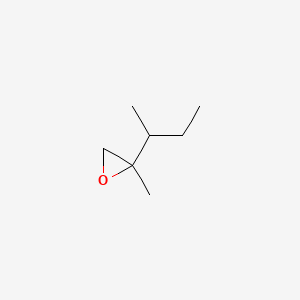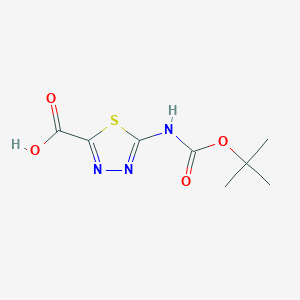
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is a compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Free amines after Boc deprotection.
Aplicaciones Científicas De Investigación
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis. The thiadiazole ring can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the ring, leading to different reactivity and properties.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the thiadiazole ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11N3O4S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-6-11-10-4(16-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14) |
Clave InChI |
YGJSWEBUTYMHOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=C(S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


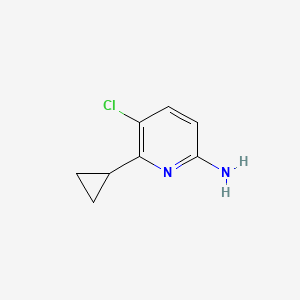
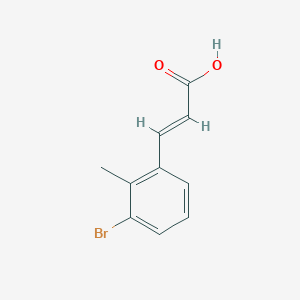
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
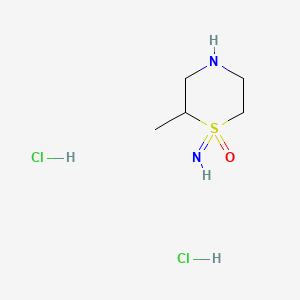
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
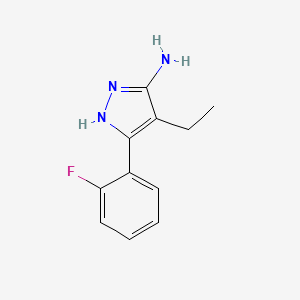
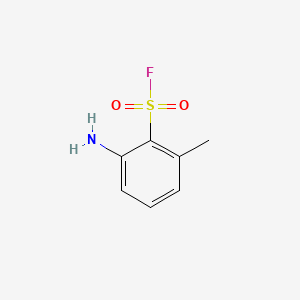
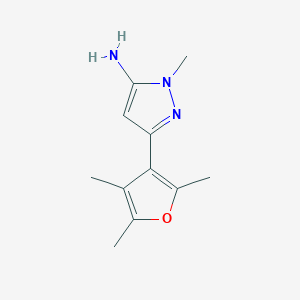
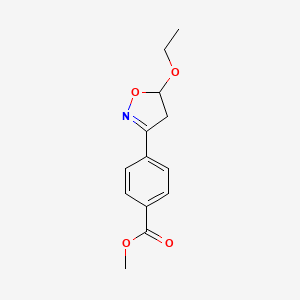
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)

